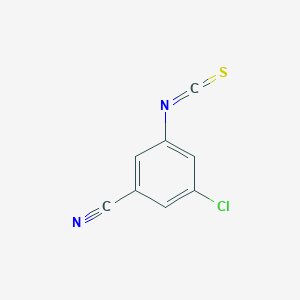
3-Chloro-5-isothiocyanatobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H3ClN2S. It is a derivative of benzonitrile, featuring both chloro and isothiocyanato functional groups. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isothiocyanatobenzonitrile typically involves the reaction of 3-chloro-5-aminobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
3-Chloro-5-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, chloroform, and acetonitrile.
Catalysts: Base catalysts such as triethylamine or pyridine.
Major Products
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Benzonitriles: Formed by nucleophilic substitution of the chloro group.
科学研究应用
3-Chloro-5-isothiocyanatobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 3-Chloro-5-isothiocyanatobenzonitrile involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form thiourea and other derivatives.
相似化合物的比较
Similar Compounds
- 3-Cyanophenyl isothiocyanate
- 4-Chloro-2-isothiocyanatobenzonitrile
Uniqueness
3-Chloro-5-isothiocyanatobenzonitrile is unique due to the presence of both chloro and isothiocyanato groups on the benzonitrile ring. This dual functionality allows for diverse reactivity and applications in organic synthesis and material science.
生物活性
3-Chloro-5-isothiocyanatobenzonitrile (C₈H₃ClN₂S) is a compound characterized by its unique structure, featuring both a chloro group and an isothiocyanate group attached to a benzonitrile backbone. Its molecular weight is approximately 194.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of organic synthesis and material science.
The structure of this compound can be represented by the following SMILES notation: C1=C(C=C(C=C1N=C=S)Cl)C#N. The presence of the electrophilic isothiocyanate group allows it to engage in various nucleophilic reactions, making it a candidate for interactions with biological macromolecules.
The biological activity of this compound primarily stems from its electrophilic nature. The isothiocyanate group is highly reactive towards nucleophiles, which can lead to the formation of adducts with proteins and other biomolecules. This reactivity suggests potential applications in therapeutic contexts, including cancer treatment and other diseases where modulation of protein function is beneficial.
Interaction with Biological Molecules
Studies have shown that isothiocyanates can modify cellular signaling pathways by interacting with key proteins involved in cell proliferation and apoptosis. The potential for this compound to form covalent bonds with nucleophilic sites on proteins could lead to alterations in enzyme activity or receptor signaling, providing a basis for its therapeutic applications.
Case Studies
- In Vitro Studies : Initial studies exploring the reactivity of this compound with amino acids and proteins have shown promising results in terms of modifying protein function. For example, interactions with cysteine residues can lead to the formation of thiourea derivatives, which may influence cellular pathways.
- Synthetic Applications : The compound has been utilized as a building block in organic synthesis, demonstrating its versatility in creating more complex molecules that may possess enhanced biological activity.
属性
分子式 |
C8H3ClN2S |
|---|---|
分子量 |
194.64 g/mol |
IUPAC 名称 |
3-chloro-5-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H |
InChI 键 |
JCMMMTQDKNNHKH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1N=C=S)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















